Methyl 4-vinylbenzoate

Vue d'ensemble

Description

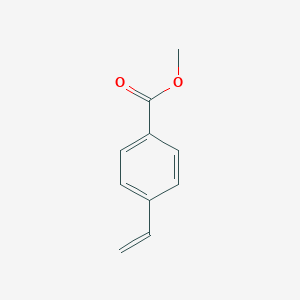

Methyl 4-vinylbenzoate is an organic compound with the molecular formula C10H10O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a vinyl group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and polymer chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-vinylbenzoate can be synthesized through the esterification of 4-vinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also involve purification steps such as distillation or recrystallization to obtain the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-vinylbenzoic acid or 4-vinylbenzaldehyde.

Reduction: 4-vinylbenzyl alcohol.

Substitution: Halogenated derivatives such as 4-bromo- or 4-chloro-methylbenzoate.

Applications De Recherche Scientifique

Material Science Applications

Methyl 4-vinylbenzoate is primarily utilized in the field of material science for enhancing the stability of inks used in printing. It acts as a fluid component that improves the performance of ink formulations, thereby contributing to better print quality and durability .

Additionally, it serves as a precursor for synthesizing vinyl-substituted beta-diketones, which are important intermediates in the production of various polymeric materials and coatings .

Case Study: Ink Stability Enhancement

In a study focused on ink formulations, this compound was incorporated into ink systems to evaluate its effect on viscosity and drying time. The results indicated that inks containing this compound exhibited improved stability and reduced settling of pigments over time, making it a valuable additive in commercial printing applications.

Pharmaceutical Applications

This compound is also employed as an organic intermediate in pharmaceutical synthesis. It plays a critical role in the development of various drugs by serving as a building block for more complex molecules .

Example: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be used to synthesize derivatives with potential anticancer activity. For instance, it was involved in the synthesis of compounds targeting specific cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing vinyl monomers and other functionalized compounds. Its reactivity allows it to participate in various chemical reactions, including polymerization processes.

Synthesis of Vinyl Monomers

This compound has been used to create vinyl monomers that are integral to producing advanced materials such as coatings and adhesives. For example, its application in the synthesis of bis-crowned malachite green leuconitrile demonstrates its utility in developing colorimetric sensors and other innovative materials .

Mécanisme D'action

The mechanism of action of methyl 4-vinylbenzoate primarily involves its ability to undergo polymerization reactions. The vinyl group can participate in radical or ionic polymerization, leading to the formation of high molecular weight polymers. These polymers can exhibit unique properties such as enhanced mechanical strength, thermal stability, and chemical resistance.

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes that catalyze ester hydrolysis, leading to the formation of 4-vinylbenzoic acid and methanol. The compound can also participate in metabolic pathways involving aromatic compounds.

Comparaison Avec Des Composés Similaires

- 4-vinylbenzoic acid

- 4-vinylaniline

- 4-cyanostyrene

- 4-acetoxystyrene

Comparison: Methyl 4-vinylbenzoate is unique due to the presence of both a vinyl group and an ester functional group. This combination allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds that may only have one functional group. For example, 4-vinylbenzoic acid lacks the ester group, limiting its reactivity in esterification reactions. Similarly, 4-vinylaniline and 4-cyanostyrene have different functional groups that confer distinct reactivity patterns.

Activité Biologique

Methyl 4-vinylbenzoate (MVB) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its vinyl and benzoate functional groups. Its molecular formula is , and its structure can be represented as follows:

The vinyl group contributes to its reactivity, enabling it to participate in various chemical reactions, including polymerization and complexation with metal ions.

Synthesis

This compound is typically synthesized through the esterification of 4-vinylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction can be summarized as follows:

The yield of this reaction can reach up to 78% under optimized conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of MVB and its derivatives. For instance, a study demonstrated that MVB exhibited significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound, which enhances its ability to penetrate lipid bilayers .

Antitumor Activity

This compound has been explored for its potential antitumor effects. In vitro studies using human cancer cell lines have shown that MVB can induce apoptosis in cancer cells. This effect is attributed to the compound's ability to modulate signaling pathways related to cell survival and proliferation .

A specific case study involving copper complexes of MVB indicated enhanced cytotoxicity against colon cancer cells, suggesting that metal coordination could amplify the biological effects of MVB .

Antioxidant Activity

The antioxidant properties of MVB have also been investigated. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases .

Research Findings Summary Table

Case Studies

- Antimicrobial Efficacy : A study tested MVB against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial activity.

- Antitumor Mechanism : In a controlled experiment involving colon adenocarcinoma cell lines (Caco-2), treatment with MVB resulted in a 50% reduction in cell viability at concentrations above 100 µM, suggesting significant antitumor potential.

- Polymer Development : Research into polymeric materials derived from MVB has shown promise in creating biocompatible materials for drug delivery systems, enhancing the bioavailability of therapeutic agents .

Analyse Des Réactions Chimiques

Radical Polymerization

The vinyl group in methyl 4-vinylbenzoate enables radical polymerization, forming polymers with tailored properties.

-

Mechanism :

-

Reaction Conditions :

Parameter Value Initiator AIBN (1–2 mol%) Temperature 60–80°C Solvent Toluene or bulk polymerization Yield >85% (reported for analogs) -

Applications :

Heck Cross-Coupling Reactions

The vinyl group participates in palladium-catalyzed couplings to form styryl derivatives.

-

Example Reaction :

this compound reacts with 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde under Heck conditions: -

Key Data :

Substrate Product Yield ee (%) 5-Bromo-2-hydroxybenzaldehyde (E)-Methyl 4-(3-tert-butyl-5-formyl-4-hydroxystyryl)benzoate 61% N/A

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield 4-vinylbenzoic acid, a precursor for metal-organic frameworks (MOFs).

-

Conditions :

-

Mechanism :

Coordination Polymerization

This compound acts as a ligand in MOF synthesis.

-

CMOF-1 Synthesis :

Copolymerization

Copolymerization with styrene or acrylate derivatives enhances material functionality.

-

Case Study :

Oxidation and Functionalization

The vinyl group undergoes epoxidation and subsequent ring-opening reactions.

Propriétés

IUPAC Name |

methyl 4-ethenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMHUJZXKZKUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342586 | |

| Record name | Methyl 4-vinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-96-6 | |

| Record name | Methyl 4-vinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Vinyl benzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main research focus regarding methyl 4-vinylbenzoate in the provided papers?

A1: The research primarily focuses on utilizing this compound as a monomer in polymerization reactions, particularly in the synthesis of optically active polymers through cyclocopolymerization. This involves using chiral templates to induce chirality in the resulting polymers, which are then hydrolyzed to yield poly[(this compound)-co-styrene]. [, , , , , , ]

Q2: How does the structure of the chiral template influence the properties of the resulting polymer?

A2: Research indicates that the specific rotation and CD spectra of the final poly[(this compound)-co-styrene] are significantly influenced by the chiral template employed during cyclocopolymerization. For example, (2S,4S)-2,4-pentanediyl templates demonstrate almost double the asymmetric induction compared to (S)-1,3-butanediyl templates. [, ] Furthermore, the bulkiness of substituents on 1,2-diol templates can restrict rotation, impacting the selectivity between different racemo units formed during the reaction. []

Q3: Beyond chirality induction, are there other applications of this compound in polymer synthesis?

A3: Yes, this compound serves as a precursor to poly(this compound) through different polymerization methods. For instance, thermal polymerization of lithium 4-(2-bromoethyl)benzoate, followed by esterification, yields poly(this compound). [] Additionally, it is used as a comonomer alongside acrylic acid and EPEG-3000 in synthesizing clay-resistant polycarboxylic acid water reducers. []

Q4: How does this compound contribute to the properties of the clay-resistant water reducer?

A4: While the specific role of this compound is not detailed in the provided research, its incorporation as a comonomer with acrylic acid and EPEG-3000 results in a water reducer with high monomer conversion, low clay adsorption, and excellent anti-sludge performance. []

Q5: Are there computational studies related to this compound and its polymerization?

A5: Yes, semi-empirical molecular orbital calculations have been used to determine the heat of formation of cyclized radicals formed during the cyclocopolymerization process involving this compound. These calculations provide insights into the chirality induction mechanism and support experimental observations. []

Q6: Has this compound been used in the synthesis of other functional molecules?

A6: Research shows that this compound plays a role in synthesizing profluorescent isoindoline nitroxides. The palladium-catalyzed Heck reaction between this compound and specific aryl bromides or dibromides results in carboxystyryl-substituted tetramethylisoindoline nitroxides with unique fluorescent properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.